3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
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Description
3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact withcytochrome P450 enzymes involved in diterpene biosynthesis .
Mode of Action
It is suggested that the compound may interact with its targets through a process ofcontrolled hydroxylation . This process allows the compound to exert its effects without causing autotoxicity .
Biochemical Pathways
The compound is believed to affect the biosynthesis of sphingolipids . By inhibiting this pathway, the compound can exert its defensive function against herbivores
Pharmacokinetics
Similar compounds have been found to havegood oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body.
Result of Action
The compound’s action results in the inhibition of sphingolipid biosynthesis in herbivores . This inhibition is achieved through the production of postingestive backbone hydroxylation products
Action Environment
It is known that the compound’s action is part of apostdigestive duet that occurs between plants and their insect herbivores . This suggests that the compound’s action may be influenced by factors such as the diet of the herbivores and the presence of other compounds in the plant.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-6-2-14(3-7-18)4-8-19(24)22-17-12-15-5-9-20(25)23-11-10-16(13-17)21(15)23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFFQLQEQMQMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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